molecular formula C9H9BrF2O B1390640 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene CAS No. 1186194-40-0

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

Cat. No.: B1390640
CAS No.: 1186194-40-0
M. Wt: 251.07 g/mol
InChI Key: ORFHBKZJHOSPJL-UHFFFAOYSA-N
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Description

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is an organic compound with the molecular formula C9H9BrF2O It is a derivative of benzene, where the benzene ring is substituted with a 2-bromo-1,1-difluoroethyl group and a methoxy group

Preparation Methods

The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzene (anisole) and 2-bromo-1,1-difluoroethane.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a strong base, such as sodium hydride, to deprotonate the methoxy group, followed by the addition of 2-bromo-1,1-difluoroethane.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically heated to a temperature range of 50-100°C to facilitate the reaction.

Chemical Reactions Analysis

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzaldehyde.

    Reduction Reactions: The difluoroethyl group can be reduced to form an ethyl group, resulting in the formation of 1-(2-bromoethyl)-2-methoxybenzene.

Common reagents and conditions used in these reactions include:

    Substitution: Sodium hydroxide in aqueous ethanol.

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Scientific Research Applications

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: It is used in the synthesis of polymers and other advanced materials with specific properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene involves its interaction with specific molecular targets. The bromine and difluoroethyl groups can form strong interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The methoxy group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene can be compared with similar compounds such as:

    1-(2-Bromoethyl)-2-methoxybenzene: Lacks the difluoro groups, resulting in different reactivity and biological activity.

    1-(2-Chloro-1,1-difluoroethyl)-2-methoxybenzene: The chlorine atom provides different electronic properties compared to bromine, affecting the compound’s reactivity.

    1-(2-Bromo-1,1-difluoroethyl)-4-methoxybenzene: The position of the methoxy group on the benzene ring affects the compound’s chemical properties and reactivity.

The uniqueness of this compound lies in its combination of bromine and difluoroethyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-13-8-5-3-2-4-7(8)9(11,12)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFHBKZJHOSPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CBr)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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